molecular formula C10H8F3NO4 B080885 Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate CAS No. 13544-07-5

Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate

Cat. No. B080885
CAS RN: 13544-07-5
M. Wt: 263.17 g/mol
InChI Key: WFQOIJIXNFOYCM-UHFFFAOYSA-N
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Description

“Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate” is a chemical compound with the CAS Number: 13544-07-5. Its molecular weight is 263.17 . The IUPAC name for this compound is methyl [2-nitro-4-(trifluoromethyl)phenyl]acetate .


Molecular Structure Analysis

The InChI code for “Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate” is 1S/C10H8F3NO4/c1-18-9(15)4-6-2-3-7(10(11,12)13)5-8(6)14(16)17/h2-3,5H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate” is a solid at ambient temperature . Its density is 1.402g/cm3 . The boiling point is 277.7ºC at 760mmHg .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate is significant in pharmaceuticals due to its ability to enhance the biological activity of drugs . This compound can serve as a precursor in synthesizing various pharmacologically active molecules, particularly those that target specific receptors or enzymes within the body. Its role in the development of new therapeutic agents is crucial, especially in the design of drugs with improved efficacy and metabolic stability.

Agrochemical Research

In agrochemical research, the trifluoromethyl group is often incorporated into pesticides and herbicides to improve their activity and durability . Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate could be utilized in the synthesis of novel agrochemicals that offer enhanced protection for crops against pests and diseases, contributing to increased agricultural productivity and food security.

Material Science

This compound’s derivatives are valuable in material science for the synthesis of advanced materials. The nitro and trifluoromethyl groups can influence the physical properties of materials, such as thermal stability and chemical resistance, making them suitable for specialized applications .

Analytical Chemistry

In analytical chemistry, Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate can be used as a standard or reference compound in various chromatographic and spectroscopic methods. It helps in the accurate quantification and analysis of similar compounds in complex mixtures .

Environmental Science

The environmental fate of trifluoromethyl-containing compounds is of interest in environmental science. Researchers study the degradation products and pathways to assess the environmental impact and develop strategies for the safe disposal and treatment of these chemicals .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . The hazard statements associated with this compound are H302+H312+H332;H319;H335, and the precautionary statements are P280;P301+P312 .

properties

IUPAC Name

methyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4/c1-18-9(15)4-6-2-3-7(10(11,12)13)5-8(6)14(16)17/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQOIJIXNFOYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159348
Record name Methyl (2-nitro-4-trifluorobenzyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate

CAS RN

13544-07-5
Record name Methyl 2-nitro-4-(trifluoromethyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13544-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2-nitro-4-trifluorobenzyl)acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (2-nitro-4-trifluorobenzyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2-nitro-4-trifluorobenzyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(2-Nitro-4-trifluoromethylphenyl)-malonic acid dimethyl ester (68 g, 0.21 mol) was dissolved in dimethyl sulfoxide (200 mL). Sodium chloride (34 g, 0.58 mol) and water (60 mL) were added and the mixture was stirred for 16-20 h at 120° C. (reaction monitored by TLC). The reaction mixture was then cooled to room temperature and quenched into water, which caused precipitation of the product. After stirring for 30 minutes, the product. (45 g, 80%) was isolated by filtration. The product was used without further purification in the next reaction. A small sample was crystallized (EtOAc/hexane, 2:8) for analysis, to yield yellow crystals, mp 104-105° C. 1H NMR (CDCl3) 8.3 (s, 1H), 7.88 (d, J=8.4 Hz, 1H), 7.50 (d, J=8.4 Hz, 1H), 4.12 (s, 2H), 3.60 (s, 3H). MS (FAB) m/z: 275.2 (M++1).
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

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